REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH3:18])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].[Se](=O)=[O:21]>O>[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH:18]=[O:21])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0.516 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C)=O
|
Name
|
|
Quantity
|
0.255 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
of water were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round-bottomed flask equipped with a magnetic bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
of dried
|
Type
|
DISTILLATION
|
Details
|
distilled 1,4-dioxane, and 0.25 ml
|
Type
|
TEMPERATURE
|
Details
|
slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over a two-hour period
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
1,4-Dioxane (10 ml.) was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for five minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The entire mixture was filtered
|
Type
|
WASH
|
Details
|
the selenium was washed with dichloromethane (10 ml. )
|
Type
|
WAIT
|
Details
|
stored at 4° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
This solution was diluted with 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with a 3% sodium bicarbonate solution (2×50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow product
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethyl acetate
|
Reaction Time |
33.5 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |